ethyl 4-{4-[(3-methyl-1,2-oxazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
Description
Ethyl 4-{4-[(3-methyl-1,2-oxazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with a benzenesulfonyl group and a carbamoyl-linked 3-methyl-1,2-oxazole moiety. This compound is structurally characterized by:
- A piperazine-1-carboxylate backbone, which enhances solubility and facilitates interactions with biological targets via hydrogen bonding and π-stacking .
- A 3-methyl-1,2-oxazol-5-yl carbamoyl substituent, which introduces heterocyclic diversity and modulates electronic properties for improved pharmacokinetics .
Properties
IUPAC Name |
ethyl 4-[4-[(3-methyl-1,2-oxazol-5-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c1-3-27-18(24)21-8-10-22(11-9-21)29(25,26)15-6-4-14(5-7-15)17(23)19-16-12-13(2)20-28-16/h4-7,12H,3,8-11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHBLEOHMHGXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{4-[(3-methyl-1,2-oxazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate (CAS Number: 1021224-24-7) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O6S |
| Molecular Weight | 422.5 g/mol |
| Structure | Chemical Structure |
Research indicates that compounds with a piperazine moiety, such as this compound, often interact with various neurotransmitter receptors. Specifically, piperazine derivatives have been shown to exhibit activity against human acetylcholinesterase (AChE), which is crucial in the regulation of neurotransmission and has implications for neurodegenerative diseases like Alzheimer's disease .
Antioxidant Activity
In related studies, piperazine derivatives have demonstrated antioxidant properties. For instance, compounds similar to this compound were evaluated for their ability to scavenge free radicals in vitro. This property is significant for potential therapeutic applications in oxidative stress-related conditions .
Analgesic Effects
Another critical area of investigation is the analgesic potential of this compound. Studies have suggested that piperazine derivatives can modulate pain pathways, potentially through inhibition of fatty acid amide hydrolase (FAAH), which increases levels of endocannabinoids known to alleviate pain . this compound may exhibit similar effects, warranting further exploration.
Case Studies and Research Findings
- Study on AChE Inhibition : A study demonstrated that specific piperazine derivatives could inhibit AChE effectively. The binding affinity and selectivity for AChE suggest potential use in treating cognitive decline associated with Alzheimer’s disease .
- Behavioral Tests : In behavioral assays, related piperazine compounds showed anxiolytic-like effects in animal models. This suggests that this compound may also possess anxiolytic properties worth investigating further .
- Antimicrobial Activity : High-throughput screening against Mycobacterium tuberculosis and Staphylococcus aureus identified amide inhibitors similar to this compound, suggesting a potential role in antimicrobial therapy .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-{4-[(3-methyl-1,2-oxazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has been investigated for its potential as a therapeutic agent in various diseases. Its structure suggests it may interact with biological targets involved in disease pathways.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance:
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Research has also explored the antimicrobial activity of this compound.
- Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of several bacterial strains, indicating its potential as an antibiotic agent.
Pharmacological Insights
The pharmacological profile of this compound suggests multiple mechanisms of action:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could potentially modulate receptors associated with pain and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs from the evidence:
Table 1: Key Structural and Functional Comparisons
Notes:
- Target Compound : The 3-methyloxazole group confers rigidity and metabolic resistance compared to benzothiophene/thiophene analogs .
- Benzothiophene Analog : The fused aromatic system enhances π-π interactions but may reduce solubility.
Key Research Findings
Synthetic Flexibility : Piperazine-1-carboxylate derivatives are synthesized via coupling reactions (e.g., HCTU-mediated amide bond formation) with diverse aryl/heteroaryl carbamoyl groups, as demonstrated in and .
Bioactivity Trends :
- Sulfonamide-linked piperazines (e.g., ) show enhanced binding to sulfotransferases and kinases .
- Oxazole-containing analogs (e.g., Target Compound) are less prone to oxidative metabolism than thiophene derivatives .
Structural Insights: The 3-methyloxazole group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., adamantyl-triazole in ), favoring target engagement . Piperazine sulfonamides exhibit predictable hydrogen-bonding patterns (e.g., N–H···O interactions) critical for crystallographic studies, as noted in .
Q & A
What are the key synthetic strategies for preparing ethyl 4-{4-[(3-methyl-1,2-oxazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate?
Basic Research Question
The synthesis typically involves multi-step reactions:
Cyclocondensation : Formation of the 3-methyl-1,2-oxazol-5-yl moiety using ethyl acetoacetate and phenylhydrazine, as demonstrated in pyrazole-carboxylic acid derivatives .
Sulfonylation : Reaction of 4-carbamoylbenzenesulfonyl chloride with piperazine derivatives under basic conditions (e.g., DCM with DIPEA) to introduce the sulfonyl group, analogous to fluorobenzyl-piperazine synthesis .
Esterification : Coupling the piperazine nitrogen with ethyl chloroformate to form the carboxylate ester, a step common in prodrug design .
Key Considerations : Optimize reaction time and temperature to avoid side products (e.g., over-sulfonylation). Use TLC or HPLC to monitor intermediate purity .
Which analytical techniques are most effective for structural elucidation of this compound?
Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:
- NMR : H and C NMR to confirm piperazine ring substitution patterns and sulfonyl/carbamoyl connectivity .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350–1150 cm) functional groups .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI-MS for [M+H] ion) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
How can computational methods optimize reaction pathways for this compound?
Advanced Research Question
Integrate quantum chemical calculations and database mining:
- Reaction Path Search : Use tools like ICReDD’s quantum chemical workflows to predict viable intermediates and transition states, reducing trial-and-error experimentation .
- Retrosynthesis Prediction : Leverage databases (e.g., Reaxys, Pistachio) to identify optimal precursors and reaction conditions (e.g., solvent selection, catalyst compatibility) .
- Machine Learning : Train models on existing piperazine synthesis data to forecast yields and side reactions .
Example : Simulate the sulfonylation step’s activation energy to optimize DIPEA stoichiometry .
How to resolve contradictions in biological activity data for this compound?
Advanced Research Question
Discrepancies may arise from assay conditions or target selectivity:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
- Target Profiling : Screen against related enzymes (e.g., phosphodiesterases vs. kinases) using radioligand binding or fluorescence polarization assays .
- Structural Analog Comparison : Benchmark against known piperazine-based inhibitors (e.g., kinase inhibitors in ) to identify SAR trends.
Case Study : If PDE5 inhibition is inconsistent, check for off-target binding to PDE4 using isoform-specific inhibitors .
What safety protocols are essential when handling this compound?
Basic Research Question
Follow hazard-specific guidelines:
- Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse skin/eyes with water for 15+ minutes and seek medical assistance .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the ester group .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal according to institutional protocols .
How to design SAR studies for modifying substituents on the piperazine ring?
Advanced Research Question
Focus on substituent effects on bioavailability and target engagement:
- Piperazine Substitutions : Replace the ethyl carboxylate with methyl or tert-butyl esters to study steric effects on solubility and metabolic stability .
- Sulfonyl Group Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance sulfonamide reactivity toward biological targets .
- Oxazole Ring Variations : Substitute 3-methyl with halogens (e.g., Cl, F) to probe electronic effects on carbamoyl binding affinity .
Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins .
What strategies mitigate challenges in purifying this compound?
Advanced Research Question
Address common purification hurdles:
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 70:30 to 50:50) to separate sulfonamide byproducts .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/HO) for high-purity crystals, monitoring via DSC for polymorph control .
- HPLC Prep-Scale : Employ reverse-phase C18 columns with trifluoroacetic acid (0.1%) in mobile phase to resolve polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
